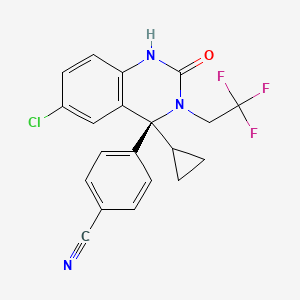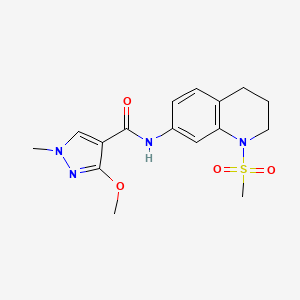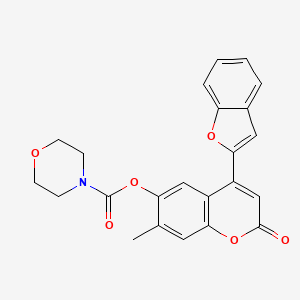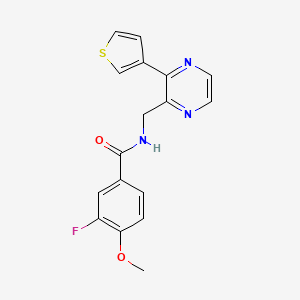![molecular formula C15H12Cl2N6OS B2609353 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 587005-68-3](/img/structure/B2609353.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a pyridine ring and an acetamide group. The molecule also contains a sulfanyl group and a dichlorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a Suzuki coupling reaction was used to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates. These intermediates underwent a deprotection reaction to afford the final compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, a pyridine ring, and an acetamide group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. The acetamide group consists of an acetyl group (CH3CO-) linked to an amine group (-NH2) .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in the molecule. For instance, the amino group (-NH2) and the acetamide group could potentially participate in acid-base reactions. The presence of the triazole and pyridine rings could also enable this compound to participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the acetamide group could influence its solubility in different solvents. The presence of aromatic rings like the triazole and pyridine rings could influence its UV-visible absorption spectrum .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with the 1,2,4-triazole ring system, including derivatives similar to the specified chemical structure, have been synthesized and tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds exhibit a wide range of pharmaceutical activities due to their structural composition, highlighting their significance in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Antitumor Activities
The synthesis and evaluation of various derivatives, including the incorporation of the 1,2,4-triazole ring system, have been conducted to explore their antitumor activities. These studies aim to identify new compounds that could be more effective and relatively non-toxic compared to existing treatments, offering a promising direction for cancer research and therapy development (Chalenko et al., 2019).
Synthesis of Heterocyclic Compounds
The chemical structure of interest is part of a broader class of compounds utilized in the synthesis of heterocyclic compounds, demonstrating significant synthetic and pharmacological potential. The exploration of synthetic methods for new structures and their physical, physico-chemical, and biological properties may lay the foundation for expanding the spectrum of synthesized derivatives and their biological activity, underscoring the versatility and importance of such compounds in medicinal chemistry and drug development (Savchenko et al., 2020).
Structural and Vibrational Characterization
Studies have also focused on characterizing the vibrational signatures of similar compounds through Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations. These analyses provide insights into the stereo-electronic interactions leading to stability and the nature of intermolecular interactions within the crystal structure, contributing to the understanding of the molecular behavior of such compounds in various applications (Jenepha Mary et al., 2022).
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-4-11(17)6-12(5-10)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-3-19-7-9/h1-7H,8,18H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUQQKGMPYAEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxybenzyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2609270.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2609277.png)
![N-(3-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2609278.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2609283.png)
![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2609285.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2609287.png)
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2609290.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609292.png)

